Cas no 14496-66-3 (Propionic acid,2-(p-chlorophenoxy)-2-methyl-, propylene ester (8CI))

Propionic acid,2-(p-chlorophenoxy)-2-methyl-, propylene ester (8CI) structure
14496-66-3 structure
Product Name:Propionic acid,2-(p-chlorophenoxy)-2-methyl-, propylene ester (8CI)
CAS No:14496-66-3
MF:C23H26Cl2O6
MW:469.354945659637
CID:199068
PubChem ID:203460
Update Time:2025-04-19

Propionic acid,2-(p-chlorophenoxy)-2-methyl-, propylene ester (8CI) Chemical and Physical Properties

Names and Identifiers

    • Propionic acid,2-(p-chlorophenoxy)-2-methyl-, propylene ester (8CI)
    • 2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate
    • Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester
    • 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate)
    • 14496-66-3
    • Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-propanediyl ester
    • Propane-1,2-diyl bis[2-(4-chlorophenoxy)-2-methylpropanoate]
    • DTXSID60932459
    • BRN 1897439
    • Inchi: 1S/C23H26Cl2O6/c1-15(29-21(27)23(4,5)31-19-12-8-17(25)9-13-19)14-28-20(26)22(2,3)30-18-10-6-16(24)7-11-18/h6-13,15H,14H2,1-5H3
    • InChI Key: XBGRDKKBYZSYFW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC(C)(C)C(=O)OC(C)COC(C(C)(C)OC1C=CC(=CC=1)Cl)=O

Computed Properties

  • Exact Mass: 468.11078
  • Monoisotopic Mass: 468.1106439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 11
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 71.1Ų

Experimental Properties

  • PSA: 71.06

Propionic acid,2-(p-chlorophenoxy)-2-methyl-, propylene ester (8CI) Related Literature

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